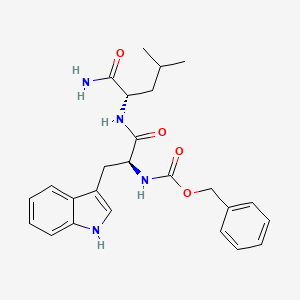
Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate is a complex organic compound that features a benzyl group, an indole moiety, and a carbamate functional group. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate typically involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and the introduction of the carbamate group. The synthetic route may start with the preparation of the indole derivative, followed by the coupling of the amino acid derivatives under peptide coupling conditions. The final step often involves the formation of the carbamate group using reagents such as benzyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols under appropriate conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the carbonyl groups can yield the corresponding alcohols.
Scientific Research Applications
Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
- (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
- (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. The presence of both the indole moiety and the carbamate group allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
6416-79-1 |
|---|---|
Molecular Formula |
C25H30N4O4 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C25H30N4O4/c1-16(2)12-21(23(26)30)28-24(31)22(13-18-14-27-20-11-7-6-10-19(18)20)29-25(32)33-15-17-8-4-3-5-9-17/h3-11,14,16,21-22,27H,12-13,15H2,1-2H3,(H2,26,30)(H,28,31)(H,29,32)/t21-,22-/m0/s1 |
InChI Key |
SRHODJZMAOSOCD-VXKWHMMOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















